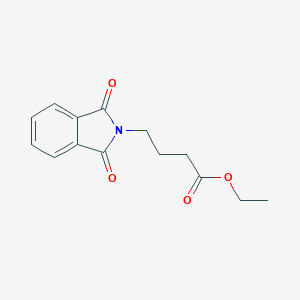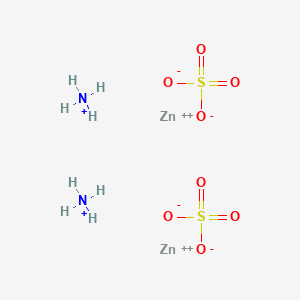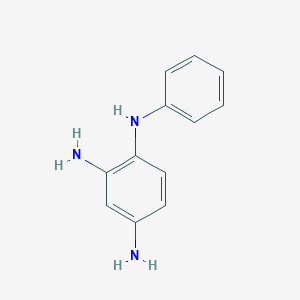
2,4-Diaminodiphenylamine
説明
Synthesis Analysis
The synthesis of derivatives of 2,4-diaminodiphenylamine involves several chemical reactions, including the cesium fluoride-mediated aromatic substitution reaction and palladium-catalyzed hydrazine reduction. For instance, 2,4-diaminotriphenylamine, a derivative, is synthesized from 1-fluoro-2,4-dinitrobenzene with diphenylamine, showcasing the versatility in synthesizing amine-functionalized aromatic compounds (Hsiao et al., 2005).
Molecular Structure Analysis
The molecular structure of 2,4-diaminodiphenylamine derivatives exhibits significant flexibility, which impacts their physical and chemical properties. For example, the molecular structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine demonstrates intramolecular hydrogen bonding, which is crucial for understanding the reactivity and interactions of such compounds (Krivenko et al., 2006).
Chemical Reactions and Properties
The electrochemical oxidation of 2,4-diaminodiphenylamine in aqueous solutions has been explored, revealing insights into its chemical behavior and the formation of various oxidation products, such as 2-amino-N-phenyl-p-benzoquinonediimine, under different pH conditions (Farsang et al., 1973).
Physical Properties Analysis
The physical properties, such as solubility and film-forming ability, of polymers derived from 2,4-diaminodiphenylamine, indicate that these materials can be used in a variety of applications due to their moderate glass transition temperatures and high thermal stability (Hsiao et al., 2005).
Chemical Properties Analysis
The chemical properties of 2,4-diaminodiphenylamine derivatives, particularly their electrochemical and spectral characteristics, have been the focus of several studies. These properties are influenced by the molecular structure and the presence of amino-substituted groups, which affect the oxidation potentials and stability of the oxidized products (Chiu et al., 2005).
科学的研究の応用
Electrochemical Applications : 2,4-Diaminodiphenylamine's electrochemical oxidation in aqueous solutions has been explored. It undergoes different reactions depending on the acidity, leading to various oxidation products like aniline and 2-amino-p-benzoquinone-4-monoimine (Farsang et al., 1973).
Environmental Biodegradation : This compound is a key intermediate in the anaerobic degradation of nitrated diphenylamine derivatives in sediment-water environments. It transforms into 2,4-diaminodiphenylamine during the reduction process of nitrates (Drzyzga et al., 1995).
Nanomaterial Synthesis : It's used as an initiator in the synthesis of water-dispersible conducting polymer nanospheres, specifically polypyrrole nanospheres. This application is important for creating highly conducting nitrogen-doped carbon nanospheres (Liao et al., 2010).
Polymer Synthesis : In materials science, 2,4-Diaminodiphenylamine is involved in synthesizing poly(amide-imide)s, where it contributes to the solubility and thermal properties of the polymers (Hsiao et al., 2005).
Analytical Chemistry : It has been utilized in colorimetric methods for determining nitrites, demonstrating its utility in analytical chemistry applications (Szekely, 1968).
Solvatochromic and Prototropic Behavior Study : The compound has been studied for its solvatochromic and prototropic behaviors in different solvents and acid-base concentrations, which is significant in understanding its chemical properties (Nayaki & Swaminathan, 2006).
Detection of Sulfide : It is also explored for its potential in detecting sulfide levels through electrochemically initiated reactions with sulfide, useful in environmental monitoring and analysis (Lawrence et al., 2001).
Pharmacological Studies : While not directly related to 2,4-Diaminodiphenylamine, research on structurally similar compounds like 2,4-dichlorophenoxyacetic acid provides insights into the genotoxicity and mutagenicity of related chemicals (Gollapudi et al., 1999).
Safety And Hazards
特性
IUPAC Name |
1-N-phenylbenzene-1,2,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSLIUIVGWBSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159619 | |
| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminodiphenylamine | |
CAS RN |
136-17-4 | |
| Record name | 2,4-Diaminodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diaminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Benzenetriamine, N'-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINODIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45DN363J8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





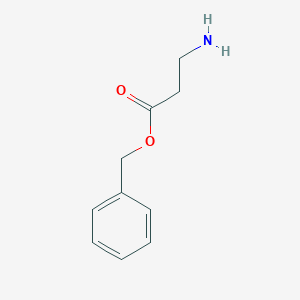
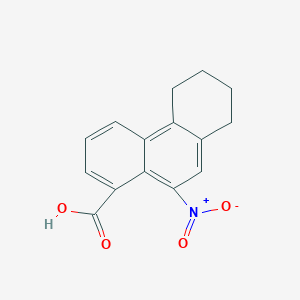
![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
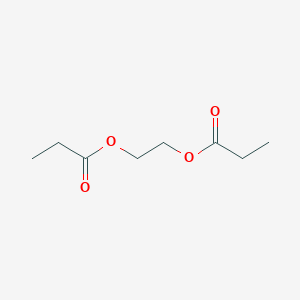
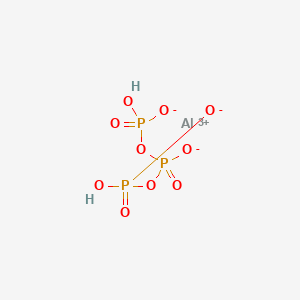
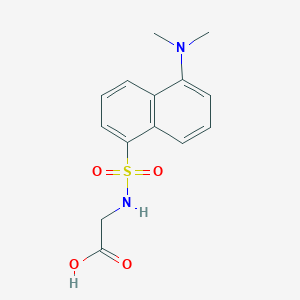

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
